molecular formula C7H6ClF2NO B6228646 2-chloro-3-(2,2-difluoroethoxy)pyridine CAS No. 1429870-21-2

2-chloro-3-(2,2-difluoroethoxy)pyridine

Cat. No.: B6228646
CAS No.: 1429870-21-2
M. Wt: 193.6
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Description

2-Chloro-3-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 2,2-difluoroethoxy group at the 3-position. Pyridine derivatives with such substituents are critical intermediates in agrochemical and pharmaceutical synthesis due to their electronic and steric properties. The difluoroethoxy group introduces electronegativity and lipophilicity, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

CAS No.

1429870-21-2

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2,2-difluoroethoxy group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-chloro-3-(2,2-difluoroethoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the 2,2-difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 2-chloro-3-(2,2-difluoroethoxy)pyridine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties/Applications Reference
This compound C₇H₆ClF₂NO 205.58 2-Cl, 3-OCH₂CF₂H Agrochemical intermediate; enhanced metabolic stability due to fluorine
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine C₇H₅ClF₃NO 211.57 2-Cl, 3-OCH₂CF₃ Pharmaceutical synthesis; higher electronegativity and oxidative stability
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 2-Cl, 3-CF₃ Ligand in coordination chemistry; strong electron-withdrawing effects
2-Chloro-3-(cyclopropylmethoxy)pyridine C₉H₁₀ClNO 183.64 2-Cl, 3-OCH₂C₃H₅ Bioactive compound; steric hindrance impacts binding interactions
2-Chloro-3-hydroxypyridine C₅H₄ClNO 129.55 2-Cl, 3-OH Insecticide precursor (e.g., azamethiphos); prone to metabolic oxidation
Key Observations:
  • Fluorine Substitution : The difluoroethoxy (OCH₂CF₂H) and trifluoroethoxy (OCH₂CF₃) groups impart varying degrees of electronegativity and lipophilicity. Trifluoroethoxy derivatives exhibit greater stability against enzymatic degradation, making them preferred in long-acting pharmaceuticals .
  • Steric Effects : Bulky substituents like cyclopropylmethoxy (OCH₂C₃H₅) hinder molecular interactions, which can be advantageous or detrimental depending on the target application .
  • Reactivity : The chlorine atom at the 2-position facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., sulfonamide formation in ).

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